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molecular formula C19H14N2O2 B1196993 CIL-102 CAS No. 479077-76-4

CIL-102

Cat. No. B1196993
M. Wt: 302.3 g/mol
InChI Key: VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952033B2

Procedure details

1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone (compound 1) was prepared according to the method as described in Example 4 of U.S. Pat. No. 6,750,223 B2. The thus obtained compound 1 (0.30 g, 1 mmol), 2-aminoethoxyamine.HCl (0.28 g, 2.5 mmol), and K2CO3 (0.69 g, 5.0 mmol) were added into EtOH (10 mL). The resultant mixture was subjected to reflux for 4 hours (TLC monitoring), followed by evaporation under reduced pressure. The residue thus acquired was dissolved in CH2Cl2 (50 mL). The CH2Cl2 layer was washed sequentially with H2O and brine, was dried using Na2SO4, and was subjected to an evaporation treatment. The resultant residue was purified via flash column chromatography (MeOH/CH2Cl2=1/50), followed by recrystallization from EtOH. The title compound 13a as a light yellow solid (0.45 g, 96% yield) was obtained.
[Compound]
Name
6,750,223 B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.28 g
Type
reactant
Reaction Step Four
Name
Quantity
0.69 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[N:6][C:7]3[C:12]([C:13]([NH:14][C:15]4[CH:20]=[CH:19][C:18]([C:21](=[O:23])[CH3:22])=[CH:17][CH:16]=4)=[C:4]2[CH:3]=[CH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[NH2:24][CH2:25][CH2:26][O:27][NH2:28].Cl.C([O-])([O-])=O.[K+].[K+]>CCO>[O:1]1[C:5]2=[N:6][C:7]3[C:12]([C:13]([NH:14][C:15]4[CH:20]=[CH:19][C:18]([C:21](=[O:23])[CH3:22])=[CH:17][CH:16]=4)=[C:4]2[CH:3]=[CH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[NH2:24][CH2:25][CH2:26][O:27][N:28]=[C:21]([C:18]1[CH:19]=[CH:20][C:15]([NH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[N:6]=[C:5]3[O:1][CH:2]=[CH:3][C:4]=23)=[CH:16][CH:17]=1)[CH3:22] |f:3.4.5|

Inputs

Step One
Name
6,750,223 B2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
O1C=CC=2C1=NC1=CC=CC=C1C2NC2=CC=C(C=C2)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCON
Step Four
Name
Quantity
0.28 g
Type
reactant
Smiles
Cl
Name
Quantity
0.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours (TLC monitoring)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
followed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue thus acquired was dissolved in CH2Cl2 (50 mL)
WASH
Type
WASH
Details
The CH2Cl2 layer was washed sequentially with H2O and brine
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified via flash column chromatography (MeOH/CH2Cl2=1/50)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from EtOH

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C1=NC1=CC=CC=C1C2NC2=CC=C(C=C2)C(C)=O
Name
Type
product
Smiles
NCCON=C(C)C1=CC=C(C=C1)NC1=C2C(=NC3=CC=CC=C13)OC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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